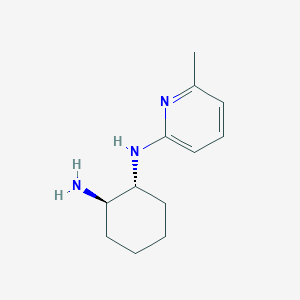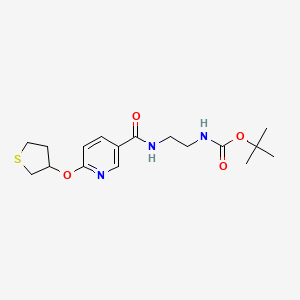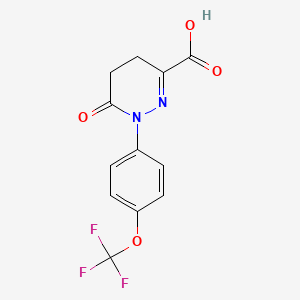
6-Oxo-1-(4-(trifluoromethoxy)phenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, often starting from beta-ketoesters or similar precursors. For instance, compounds with structural similarities have been synthesized by refluxing in absolute ethanol in the presence of sodium acetate, starting from beta-benzoylpropionic acid and carbohydrazide, indicating a potential pathway for synthesizing the compound of interest (Mishra et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed through spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques establish the presence of functional groups and the overall structural framework, which is crucial for understanding the behavior and reactivity of the compound (Mishra et al., 2010).
Chemical Reactions and Properties
The chemical behavior of related compounds often involves reactions with hydrazines or the formation of intermediates such as zwitterionic structures in the presence of acid. For example, the acid hydrolysis of 1,3,6-triphenyl-6-phenylazo-1,4,5,6-tetrahydropyridazine yields phenylhydrazine and benzenediazonium ion among other products, indicating a rich chemistry that could be relevant to the synthesis and reactivity of the compound (Schantl, 1977).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a significant role in the applicability of chemical compounds. While specific data on the compound of interest is scarce, related research on similar structures can provide insights into solubility in various solvents, potential crystalline forms, and stability under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific transformations, are key to understanding the utility of the compound. The reactivity of similar compounds with alkyl and aryl hydrazines, for instance, highlights the potential chemical versatility of 6-Oxo-1-(4-(trifluoromethoxy)phenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (Hegde & Jones, 1993).
Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Studies have highlighted the importance of structural features in determining the antioxidant properties of compounds, emphasizing the significance of specific functional groups and their positions on the compound's framework. This knowledge is crucial in the field of medicinal chemistry for developing potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Analytical Methods in Antioxidant Activity Assessment
The analytical methods used in determining antioxidant activity, including various tests and their mechanisms, applicability, advantages, and disadvantages, have been comprehensively reviewed. This information is vital for assessing the antioxidant capacity of complex samples and for the development of antioxidants in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Anticancer Applications of Cinnamic Acid Derivatives
The potential of cinnamic acid derivatives as traditional and recent synthetic antitumor agents has been explored. Studies emphasize the importance of structural modifications and the synthesis of various derivatives to enhance anticancer efficacy, providing insights into the chemical and biological evaluation of these compounds (De, Baltas, & Bedos-Belval, 2011).
Therapeutic Potential of Specific Compounds in Neurodegenerative and Psychiatric Diseases
Certain compounds have shown therapeutic potential in managing neurodegenerative and psychiatric disorders, highlighting their ability to modulate key biological mechanisms like oxidative damage, inflammation, and monoaminergic system regulation. Such studies can provide a framework for understanding how structural and chemical properties of compounds, possibly including the compound , can influence their therapeutic efficacy (Ramos-Hryb et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Matrix Metalloproteinase 13 (MMP 13) . MMP 13 is a key enzyme implicated in the degradation of the extracellular matrix in various diseases such as breast cancer, osteoarthritis, and rheumatoid arthritis .
Mode of Action
The compound interacts with its target, MMP 13, by inhibiting its activity .
Biochemical Pathways
MMP 13 is involved in the degradation and repair of the major components of the extracellular matrix of connective tissues . By inhibiting MMP 13, the compound can potentially affect these processes, leading to changes in the structure and function of the tissues. This could have downstream effects on various physiological processes such as ovulation, embryogenesis, angiogenesis, cellular differentiation, and wound healing .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may be well-absorbed and distributed throughout the body . The metabolism and excretion of the compound are currently unknown.
Result of Action
The inhibition of MMP 13 by the compound could lead to a decrease in the degradation of the extracellular matrix, which could potentially slow down the progression of diseases such as cancer and arthritis . .
properties
IUPAC Name |
6-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-12(14,15)21-8-3-1-7(2-4-8)17-10(18)6-5-9(16-17)11(19)20/h1-4H,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXOVPBVUSIUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-(4-(trifluoromethoxy)phenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


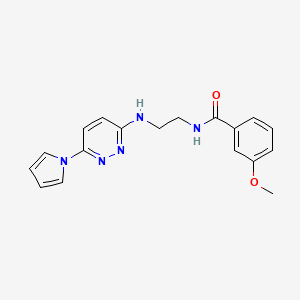
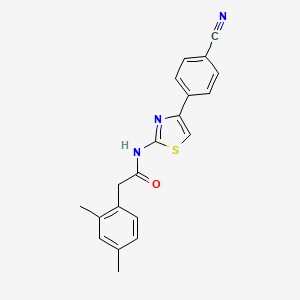
![3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2486703.png)

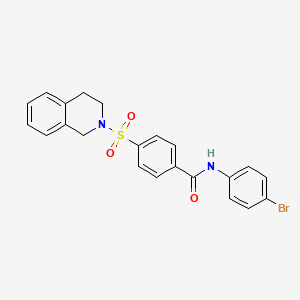
![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)
![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)
![2-[4-(4-Bromophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2486710.png)
![(2Z)-2-[({4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}amino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B2486713.png)
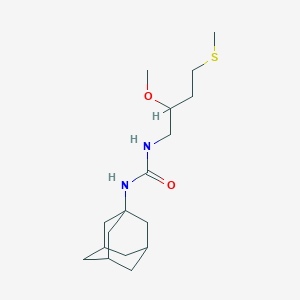
![Ethyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2486718.png)
